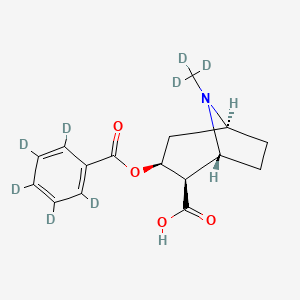![molecular formula C7H5BrFN3 B1383894 4-bromo-6-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole CAS No. 2287281-67-6](/img/structure/B1383894.png)
4-bromo-6-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole
Overview
Description
“4-bromo-6-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole” is a derivative of the 1,2,3-triazole family . The 1,2,3-triazole scaffold is a potent nitrogen-bearing heterocyclic scaffold which has found wide applications . It is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system which gives it an aromatic character . All five atoms are sp2-hybridized .
Synthesis Analysis
The synthesis of 1,2,3-triazoles and their derivatives has been extensively studied over the past 21 years . Various synthetic routes have been used, involving different metal catalysts such as Cu, Ni, Ru, Ir, Rh, Pd, Au, Ag, Zn, and Sm, as well as organocatalysts, metal-free, and solvent- and catalyst-free neat syntheses .
Molecular Structure Analysis
The molecular structure of 1,2,3-triazole consists of three nitrogens and two carbons . One N atom is pyrrole kind, and the other two atoms are pyridine kind . Monocyclic 1,2,3-triazole, 1,2,3-triazolium salt, and benzotriazoles are primary classes of 1,2,3-triazoles .
Chemical Reactions Analysis
The chemical reactions of 1,2,3-triazoles are diverse and depend on the specific functional groups present in the molecule . The reaction conditions can have significant effects on regioselectivity .
Scientific Research Applications
Synthesis and Application in Organic Chemistry
Synthesis of Fluoroalkylated Triazoles : A study by Peng and Zhu (2003) demonstrated the synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles, using a regiospecific 1,3-dipolar cycloaddition reaction. This synthesis is significant for producing β,β-difluoro-β-triazolyl alcohol derivatives and novel bicyclic gem-difluorinated 1H-pyrano[3,4-d][1,2,3]-triazol-4-one compounds (Peng & Zhu, 2003).
Microwave-Assisted Synthesis of Triazole Derivatives : Zaheer et al. (2021) reported the microwave-assisted synthesis of 4-(benzylideneamino)-3-(1-(2-fluoro-[1,1'-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione derivatives. These derivatives were evaluated for in vivo analgesic potential, highlighting the versatility of triazole chemistry (Zaheer et al., 2021).
Versatile Synthesis of Alkyl-Fluoro-Triazoles : Zumbrunn (1998) presented the first versatile synthesis of 1-alkyl-3-fluoro-1H-[1,2,4]triazoles. This synthesis pathway is important for creating a wide variety of nucleophile-reactive triazole compounds (Zumbrunn, 1998).
Antimicrobial and Biological Studies
Antimicrobial Properties of Triazole Derivatives : Desabattina (2014) synthesized a class of 1,2,4-triazole derivatives and found that halogen-substituted compounds showed better antimicrobial properties. This study underlines the potential of triazole compounds in antimicrobial applications (Desabattina, 2014).
Evaluation of Corrosion Inhibitors : Chaitra, Mohana, and Tandon (2015) investigated triazole Schiff bases as corrosion inhibitors on mild steel. They found that these compounds effectively inhibited corrosion, indicating their potential use in materials science and engineering (Chaitra, Mohana, & Tandon, 2015).
Synthesis and Anticonvulsant Applications : Saemian, Shirvani, and Matloubi (2006) synthesized 1,2,3-triazole anticonvulsants, indicating the potential medical applications of triazole derivatives in the treatment of convulsions (Saemian, Shirvani, & Matloubi, 2006).
Future Directions
properties
IUPAC Name |
4-bromo-6-fluoro-1-methylbenzotriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFN3/c1-12-6-3-4(9)2-5(8)7(6)10-11-12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWVXUYIRCSQDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC(=C2)F)Br)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl}thio)ethyl chloroacetate](/img/structure/B1383811.png)

![Benzo[c]isothiazole-5-carbaldehyde](/img/structure/B1383814.png)


![2-[(4aR,7aS)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-N,N-dimethylacetamide dihydrochloride](/img/structure/B1383821.png)
![(4aR,7aS)-1-(3-methylbut-2-en-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1383822.png)






